molecular formula C4H10N2 B1265635 3-Aminopyrrolidine CAS No. 79286-79-6

3-Aminopyrrolidine

Cat. No.: B1265635
CAS No.: 79286-79-6
M. Wt: 86.14 g/mol
InChI Key: NGXSWUFDCSEIOO-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine is a heterocyclic organic compound with the molecular formula C4H10N2. It is a derivative of pyrrolidine, featuring an amino group attached to the third carbon of the pyrrolidine ring. This compound is significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to its versatile reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-pyrrolidinone using ammonia and a hydrogenation catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve optimal yields .

Industrial Production Methods: In industrial settings, this compound is often produced via the reductive amination of pyrrolidine-3-carboxylic acid. This process involves the reaction of pyrrolidine-3-carboxylic acid with ammonia and a reducing agent like sodium cyanoborohydride. The reaction is conducted in an inert atmosphere to prevent oxidation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-Aminopyrrolidine serves as a crucial intermediate in synthesizing pharmaceuticals, especially in developing treatments for neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable for drug discovery efforts targeting conditions such as depression and anxiety .

Case Studies:

  • A study synthesized novel derivatives of this compound and evaluated their antagonistic activity against human chemokine receptor 2 (CCR2). The findings indicated that certain derivatives exhibited high potency as CCR2 antagonists, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Another investigation identified this compound derivatives as dual inhibitors of Abl and PI3K kinases, demonstrating promising cytotoxic effects against chronic myeloid leukemia (CML) cell lines. These compounds could lead to new treatment options for CML by targeting multiple pathways involved in cancer progression .

Organic Synthesis

Building Complex Molecules:
In organic chemistry, this compound is employed to construct complex molecules. It acts as a chiral auxiliary in various reactions, enhancing the enantioselectivity of products. For instance, its lithium amides have been used as chiral ligands for alkyllithiums, achieving enantiomeric excesses of up to 80% in nucleophilic addition reactions .

Data Table: Chiral Ligands from this compound

Ligand TypeReaction TypeEnantiomeric Excess (%)
Lithium AmidesNucleophilic AdditionUp to 80
Chiral AuxiliariesOrganolithium ReactionsVaries (up to 89)

Material Science

Enhancing Material Properties:
this compound is utilized in formulating advanced materials, particularly polymers. Its incorporation enhances properties such as flexibility and strength, making it suitable for applications in the automotive and aerospace industries .

Biochemical Research

Studying Biological Mechanisms:
The compound plays a significant role in biochemical research by aiding the understanding of enzyme mechanisms and protein interactions. This knowledge is crucial for developing targeted therapies aimed at specific biological processes .

Case Study:
Research utilizing 3D-QSAR models on this compound-based compounds has provided insights into the structural requirements necessary for effective receptor antagonism. These studies help predict the biological activity of new compounds based on their molecular structure .

Agrochemicals

Development of Eco-friendly Solutions:
In agrochemical research, this compound is explored for its potential in developing environmentally friendly pest control solutions. Its application could lead to more effective agrochemical products that minimize environmental impact while maximizing efficacy against pests .

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a ligand for specific receptors or enzymes, modulating their activity. The compound’s amino group can form hydrogen bonds with target proteins, influencing their conformation and function. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrrolidine is unique due to its specific placement of the amino group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Biological Activity

3-Aminopyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms, with an amino group attached at the third position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Research has demonstrated that this compound derivatives exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : Certain derivatives have been identified as dual inhibitors of Abl and PI3K kinases, which are crucial in cancer signaling pathways. These compounds showed promising cytotoxicity against K562 leukemia cells, indicating potential applications in cancer therapy .
  • Chemokine Receptor Modulation : this compound derivatives have been evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). Structure-activity relationship studies revealed that modifications can enhance their potency as CCR2 antagonists, suggesting therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Activity

A study reported the synthesis of novel this compound derivatives that demonstrated significant cytotoxic effects against K562 leukemia cells. The compounds were found to inhibit both Abl and PI3K kinases, although they did not induce apoptosis, indicating alternative mechanisms of cytotoxicity .

Chemokine Receptor Antagonism

Another research highlighted the synthesis of this compound derivatives with enhanced antagonistic activity against CCR2. Among the synthesized compounds, specific piperazine derivatives exhibited high potency, which could be beneficial in treating diseases associated with chemokine signaling .

Data Table: Summary of Biological Activities

Compound DerivativeTargetActivityReference
5kAbl/PI3KCytotoxicity against K562
Piperazine CompoundsCCR2High antagonistic activity
This compoundVarious KinasesModerate inhibition

Case Study 1: Dual Kinase Inhibition

A series of compounds based on this compound were synthesized and screened for their ability to inhibit Abl and PI3K kinases. The lead compound demonstrated a significant reduction in cell viability in K562 cells, emphasizing the potential for developing novel anticancer agents targeting these pathways.

Case Study 2: CCR2 Antagonism

In a separate study focused on inflammatory diseases, several this compound derivatives were tested for their ability to block CCR2 activity. The results indicated that specific modifications to the core structure could drastically improve antagonistic potency, paving the way for new treatments for conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Aminopyrrolidine?

  • Methodological Answer : Two primary synthetic strategies are widely employed:

  • Aza-Michael Addition : Reacting maleimide with amines (e.g., TMEDA or TMCDA) under basic conditions to form this compound derivatives .
  • Oxidative Functionalization : Using electrophilic iodine or ceric ammonium nitrate (CAN) to functionalize pyrrolidine rings, enabling substitution at α/β positions .
    • Optimization Tip : Monitor reaction progress via TLC or HPLC to ensure complete conversion, as residual starting materials can complicate purification.

Q. What characterization techniques are essential for verifying this compound structure and purity?

  • Key Methods :

  • X-ray Crystallography : Resolves stereochemical configuration and confirms molecular geometry (e.g., rac-3-ammoniopyrrolidinium perchlorate structures) .
  • Spectroscopy : Use 1^1H/13^13C NMR to identify amine protons and ring carbons; FT-IR for NH/CH stretching vibrations.
  • Chromatography : HPLC or GC-MS to assess purity (>98% for pharmaceutical intermediates) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Bioactive Scaffolds :

  • GlyT1 Inhibitors : For neuropsychiatric disorders (e.g., schizophrenia) .
  • Kinase Inhibitors : JAK1-selective inhibitors for rheumatoid arthritis and dual Abl/PI3K inhibitors in cancer therapy .
    • Intermediate Utility : Key precursor in synthesizing Ruxolitinib (a JAK1/2 inhibitor for blood cancers) via C-N bond-forming reactions .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and validated?

  • Stereochemical Control :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-1-phenylethyl groups) or enzymatic transaminases to isolate (R)- or (S)-enantiomers .
  • Validation : Compare optical rotation with literature values; employ chiral HPLC columns (e.g., Chiralpak® IA/IB) for enantiomeric excess (ee) quantification .
    • Case Study : (R)-3-Aminopyrrolidine linkers in antimalarial compounds show 10-fold higher potency than (S)-enantiomers .

Q. What strategies optimize multi-step syntheses involving this compound intermediates?

  • Key Approaches :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during nitroaromatic coupling steps, minimizing side reactions .
  • Catalysis : Employ Pd/C or Ni catalysts for hydrogenation of nitro groups to amines in high yields (>85%) .
    • Data-Driven Optimization : Statistical tools (e.g., DoE) can identify optimal reaction parameters (temperature, solvent) to maximize yield .

Q. How do structural modifications of this compound impact its biological target selectivity?

  • Structure-Activity Relationships (SAR) :

  • Substituent Effects : Adding methyl groups to the pyrrolidine ring enhances metabolic stability; halogenation improves target binding affinity .
  • Linker Design : (R)-3-Aminopyrrolidine linkers in kinase inhibitors improve conformational rigidity, enhancing selectivity for JAK1 over JAK2 .

Q. What methodologies resolve contradictions in enzymatic vs. chemical synthesis yields of this compound?

  • Comparative Analysis :

  • Enzymatic Routes : ω-Transaminases achieve >90% ee but require costly cofactors and immobilized enzyme systems for reuse .
  • Chemical Routes : Aza-Michael addition offers scalability (>1 kg batches) but lower enantioselectivity (50–70% ee) .
    • Hybrid Approach : Combine enzymatic resolution with chemical catalysis to balance cost and stereochemical purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats; use fume hoods for volatile intermediates .
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation; label containers with GHS hazard symbols (skin corrosion, eye damage) .
    • Emergency Response : Immediate decontamination with water for skin/eye exposure; neutralize spills with 5% acetic acid .

Properties

IUPAC Name

pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSWUFDCSEIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276538, DTXSID10869408
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-79-6
Record name 3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopyrrolidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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